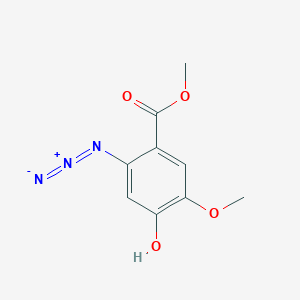
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole can be synthesized through several methods. One common method involves the reaction of amines with phenyl isothiocyanate under mild conditions. This reaction typically uses dimethylbenzene as a solvent and is carried out under nitrogen protection . Another method involves the use of thiophosgene, which reacts with amines to form isothiocyanates. thiophosgene is highly toxic and requires careful handling .
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the use of safer and more cost-effective reagents. One such method includes the reaction of amines with carbon disulfide in the presence of catalysts like di-tert-butyl dicarbonate and DMAP or DABCO . This method is advantageous due to its lower toxicity and higher yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isothiocyanato-2-phenyl naphthalene: Similar in structure but differs in the aromatic system.
2-Isothiocyanatophenyl naphthalene: Another similar compound with a different aromatic system.
Benzimidazothiazepines: Compounds that can be synthesized from isothiocyanates and have similar biological activities.
Uniqueness
1-(2-Isothiocyanatophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific structure, which combines an isothiocyanate group with a dihydroindole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
917898-76-1 |
|---|---|
Formule moléculaire |
C17H16N2S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
1-(2-isothiocyanatophenyl)-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C17H16N2S/c1-17(2)11-19(15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)18-12-20/h3-10H,11H2,1-2H3 |
Clé InChI |
KLISHCMBSWSQFC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3N=C=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


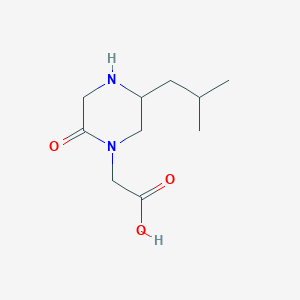
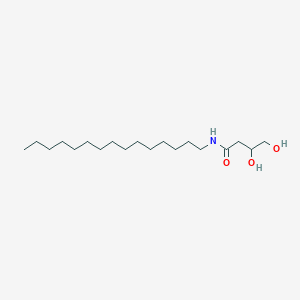
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
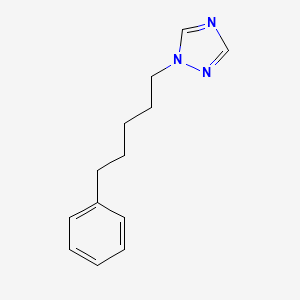
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

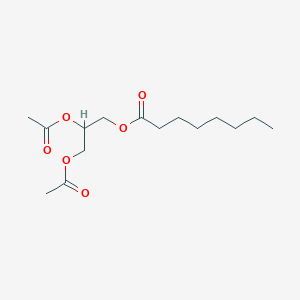




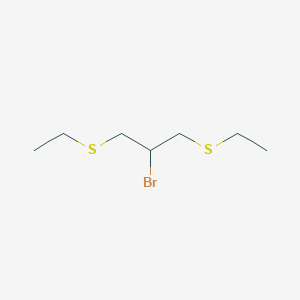
![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
